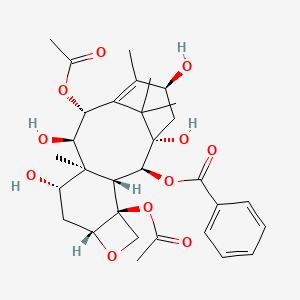

9-Dihydrobaccatin III

説明

Overview of Taxane (B156437) Diterpenoids and Their Research Significance

Taxanes are a large and diverse family of naturally occurring diterpenoid compounds, with over 550 identified congeners. acs.orgresearchgate.net They are primarily isolated from various species of the yew tree (genus Taxus). acs.orgresearchgate.net The most famous member of this family is paclitaxel (B517696), a compound that has revolutionized chemotherapy for several types of cancer, including ovarian, breast, and lung cancers. numberanalytics.comnih.gov The clinical success of paclitaxel and its semi-synthetic analogue, docetaxel (B913), has cemented the taxanes' position as one of the most vital classes of anticancer drugs. nih.govmdpi.com

The research significance of taxane diterpenoids extends beyond their therapeutic applications. Their complex and unique molecular architecture, characterized by a distinctive taxane core, presents a formidable challenge for synthetic chemists and a fascinating subject for biosynthetic studies. acs.orgresearchgate.net Understanding how the yew tree synthesizes these intricate molecules can pave the way for more efficient production methods, reducing reliance on the slow-growing natural source. numberanalytics.com Furthermore, the ongoing exploration of the diverse array of taxane structures continues to unveil novel biological activities and potential therapeutic applications in areas like neurodegenerative and inflammatory disorders. numberanalytics.com

Position of 9-Dihydrobaccatin III within the Taxane Family

Within the extensive taxane family, this compound holds a position of considerable strategic importance. Structurally, it is a close relative of other key taxanes such as baccatin (B15129273) III and 10-deacetylbaccatin III. The primary distinction of this compound is the presence of a hydroxyl group at the C9 position, in contrast to the ketone group found in baccatin III. epo.orgdokumen.pub This seemingly minor difference has significant implications for its chemical properties and its utility as a synthetic precursor.

This compound is often found as its acetylated form, 13-acetyl-9-dihydrobaccatin III, which is particularly abundant in the needles of the Canadian yew, Taxus canadensis. google.comresearchgate.netfao.org This abundance makes it an attractive and readily available starting material for the semi-synthesis of more complex and commercially valuable taxanes like paclitaxel and docetaxel. google.comresearchgate.netgoogle.com The conversion of this compound derivatives to these frontline anticancer drugs is a key focus of research, offering a potential alternative to the use of 10-deacetylbaccatin III, which is sourced from other yew species. google.com

Rationale for Comprehensive Academic Investigation of this compound

The intensive academic investigation of this compound is driven by several key factors. Firstly, its potential as a precursor for the large-scale semi-synthesis of paclitaxel and docetaxel is a major motivator. researchgate.netgoogle.com Developing efficient chemical pathways to convert the abundant 13-acetyl-9-dihydrobaccatin III into these essential medicines could enhance their supply chain and potentially reduce costs. google.com

Secondly, the unique structural features of this compound, particularly the C9 hydroxyl group, offer opportunities for the creation of novel taxane analogues. dokumen.pub Researchers are exploring how modifications at this and other positions can influence the compound's biological activity, stability, and water solubility. dokumen.pubresearchgate.net This exploration could lead to the development of new anticancer agents with improved therapeutic profiles. researchgate.net

Finally, studying this compound and its related compounds provides valuable insights into the biosynthetic pathways of taxanes within different Taxus species. nih.gov Understanding the enzymes and genetic pathways that lead to the production of specific taxoids can inform biotechnological approaches, such as using cell cultures to produce these valuable compounds. acs.orgnih.gov The investigation of "off-pathway" metabolites like this compound derivatives is crucial for optimizing the production of desired end-products like paclitaxel. nih.gov

Compound Data

Below are interactive tables detailing the properties of key taxanes discussed in this article.

Table 1: Key Taxane Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| This compound | C29H38O10 | 546.6 | Hydroxyl group at C9 |

| Baccatin III | C29H36O10 | 544.6 | Ketone group at C9 |

| 10-Deacetylbaccatin III | C29H36O10 | 544.6 | Hydroxyl group at C10 |

| Paclitaxel | C47H51NO14 | 853.9 | Complex side chain at C13 |

| 13-acetyl-9-dihydrobaccatin III | C33H42O12 | 630.7 | Acetyl group at C13, Hydroxyl at C9 |

Table 2: Compound Identification Numbers

| Compound Name | CAS Number |

|---|

| 13-acetyl-9-dihydrobaccatin III | 142203-65-4 caymanchem.commedkoo.com |

Structure

3D Structure

特性

分子式 |

C31H40O11 |

|---|---|

分子量 |

588.6 g/mol |

IUPAC名 |

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12-diacetyloxy-1,9,11,15-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C31H40O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31+/m0/s1 |

InChIキー |

NEAUUILPXJLPHE-UFJLMRSISA-N |

異性体SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |

正規SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C |

同義語 |

9-dihydro-baccatin III 9-dihydrobaccatin III |

製品の起源 |

United States |

Ii. Natural Occurrence and Advanced Isolation Methodologies

Distribution and Identification in Taxus Species

Primary Sources: Taxus canadensis and Other Taxus Species

9-Dihydrobaccatin III is a naturally occurring taxane (B156437) found within the genus Taxus. While it has been identified in various species, it is particularly notable for its presence in Taxus canadensis, commonly known as the Canadian yew. nih.govacs.orgamazonaws.com Research has highlighted T. canadensis as a significant source of taxanes, including derivatives of this compound. amazonaws.comresearchgate.netmedkoo.com For instance, 13-acetyl-9-dihydrobaccatin III is the most abundant taxane found in the needles of T. canadensis. amazonaws.comresearchgate.net This abundance distinguishes the Canadian yew from other species within the genus. researchgate.net

While T. canadensis is a primary source, other Taxus species also contain this compound and its analogs. For example, studies have documented the isolation of taxanes from Taxus baccata, Taxus cuspidata, and Taxus chinensis. wsu.edunih.govacs.org The specific concentrations and types of taxoids can vary considerably between different Taxus species and even among individual plants. researchgate.net The compound 13-acetyl-9-dihydrobaccatin III, while prominent in T. canadensis, has also been found in trace amounts in the bark of Taxus chinensis. researchgate.net A comprehensive inventory of taxanes has identified this compound in T. canadensis and its acetylated form, 13-acetyl-9-dihydrobaccatin III, in both T. canadensis and T. mairei. nih.gov

The following table provides a summary of the occurrence of this compound and a related compound in different Taxus species.

| Compound | Taxus Species | Reference |

| This compound | Taxus canadensis | nih.govwsu.edunih.gov |

| 13-acetyl-9-dihydrobaccatin III | Taxus canadensis | amazonaws.comresearchgate.netmedkoo.comnih.gov |

| 13-acetyl-9-dihydrobaccatin III | Taxus chinensis (traces) | researchgate.net |

| 13-acetyl-9-dihydrobaccatin III | Taxus mairei | nih.gov |

Occurrence in Plant Parts (e.g., Needles, Stems)

This compound and its derivatives are not uniformly distributed throughout the Taxus plant. Different parts of the tree, such as the needles, stems, and roots, contain varying concentrations of these compounds. The needles of Taxus canadensis are a particularly rich and renewable source of 13-acetyl-9-dihydrobaccatin III. amazonaws.comresearchgate.netkoreascience.kr This makes the needles a preferred material for extraction, as they can be harvested without destroying the plant. academicjournals.org

In addition to needles, taxanes have also been isolated from the stems and roots of various Taxus species. koreascience.kr For example, research on Taxus cuspidata has identified new taxane diterpenoids in both its needles and stems. wsu.edu The bark and needle leaves of yew species are generally found to be enriched in taxoids. academicjournals.org The specific distribution of these compounds within the plant is a critical factor for optimizing harvesting and extraction processes.

Accumulation in Taxus Cell and Suspension Cultures

Plant cell culture technology offers an alternative and potentially more sustainable method for producing this compound and other taxoids. Cell suspension cultures of Taxus species, particularly Taxus canadensis and Taxus cuspidata, have been shown to produce these compounds. nih.govnih.gov A significant advantage of cell culture is the ability to manipulate culture conditions to enhance the production of specific taxoids.

Elicitation, the process of inducing a defense response in plant cells, has been effectively used to increase taxoid accumulation. Methyl jasmonate is a commonly used elicitor that has been shown to significantly boost the production of paclitaxel (B517696) and other taxoids in Taxus cell cultures. nih.govnih.govmdpi.com In elicited cultures of T. canadensis, this compound has been isolated alongside other valuable taxoids like 13-acetyl-9-dihydrobaccatin III and baccatin (B15129273) VI. nih.govacs.orgresearchgate.net In fact, in some elicited cultures, 13-acetyl-9-dihydrobaccatin III and baccatin VI accounted for a substantial portion (39% to 62%) of the total taxoids produced. nih.govresearchgate.net

The following table summarizes the production of select taxoids in elicited Taxus cell cultures.

| Taxus Species | Elicitor | Produced Taxoids | Reference |

| Taxus canadensis | Methyl Jasmonate | This compound, 13-acetyl-9-dihydrobaccatin III, Baccatin VI, Paclitaxel | nih.govacs.orgnih.gov |

| Taxus cuspidata | Methyl Jasmonate | Paclitaxel and other taxoids | nih.gov |

| Taxus globosa | Methyl Jasmonate | Baccatin III, 10-deacetylbaccatin III | mdpi.com |

Methodological Approaches for Isolation and Purification

The isolation and purification of this compound from its natural sources involve a multi-step process that typically begins with solvent extraction followed by chromatographic separation.

Solvent Extraction Techniques

Solvent extraction is the initial step to separate taxoids from the plant biomass. google.com This process involves using an organic solvent to dissolve the desired compounds from the solid plant material. aakash.ac.in Common solvents used for extracting taxanes include alcohols like methanol (B129727) and ethanol, as well as other organic solvents such as ethyl acetate (B1210297) and dichloromethane (B109758). google.comgoogle.com

The choice of solvent and extraction conditions can significantly impact the efficiency and selectivity of the extraction. For instance, a process for extracting paclitaxel and 13-acetyl-9-dihydrobaccatin III from Taxus canadensis involves refluxing the biomass in methanol. google.com Another approach uses a shake extraction method with an organic solvent in sealed tubes to minimize the loss of volatile compounds. epa.gov The resulting crude extract contains a mixture of various taxanes and other plant metabolites, which then requires further purification. google.com

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating and purifying individual taxanes from the complex crude extract. drugfuture.com Various chromatographic methods are employed, often in combination, to achieve high purity. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. nih.gov

Commonly used techniques for taxane purification include:

Column Chromatography : This is a widely used method where the crude extract is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. google.com Different compounds move through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation. Both dry column and wet distributive column chromatography have been utilized. google.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution chromatographic technique that uses high pressure to force the solvent through a column with very fine particles, resulting in faster and more efficient separations. nih.gov Reverse-phase HPLC is a common method for purifying taxanes. google.com A study on purifying paclitaxel from Taxus baccata cell culture utilized a two-dimensional liquid chromatography approach, combining HPLC with silica and octadecylsilane (B103800) (ODS) stationary phases to achieve high purity. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is often used for the rapid analysis of fractions collected during column chromatography to identify the presence of the desired compounds. google.commoph.go.th It involves spotting the sample on a thin layer of adsorbent material and allowing a solvent to move up the plate via capillary action. nih.gov

The selection of the appropriate chromatographic technique and conditions, such as the choice of solvent system and column material, is crucial for the successful isolation of pure this compound. google.comdrugfuture.com

Recrystallization Procedures

Recrystallization is a non-chromatographic purification technique used to obtain highly pure crystalline solids from a solution. mdpi.com This method exploits the differences in solubility of a compound and its impurities in a particular solvent at different temperatures, or in a mixture of a solvent and an anti-solvent. mdpi.com

For taxanes, which are soluble in organic solvents like methanol but insoluble in non-polar solvents such as petroleum ether and n-hexane, or in water, anti-solvent recrystallization is an effective final purification step. google.commdpi.com In this process, the semi-purified 13-acetyl-9-dihydrobaccatin III is dissolved in a minimum amount of a suitable solvent (e.g., methanol). google.com An anti-solvent is then slowly added, causing the solubility of the desired compound to decrease, leading to its crystallization out of the solution while impurities remain dissolved. The process of crystallization can be allowed to proceed overnight at room temperature to maximize the yield of pure crystals. google.com This method is often used after initial chromatographic steps to yield the final, highly purified product. mdpi.comgoogle.com

Iii. Biosynthetic Pathways and Metabolic Engineering

Role of 9-Dihydrobaccatin III as a Key Intermediate in Taxane (B156437) Biosynthesis

This compound is a significant taxane diterpenoid that occupies a critical juncture in the complex biosynthetic network leading to paclitaxel (B517696) and other related taxoids. While it is an abundant natural product in certain yew species, such as the Canadian Yew (Taxus canadensis), its precise role is multifaceted, acting as both a precursor in semi-synthetic applications and a key intermediate in natural biosynthetic pathways. google.comresearchgate.net In cell suspension cultures of Taxus canadensis and Taxus cuspidata, this compound and its derivative, 13-acetyl-9-dihydrobaccatin III, can constitute a substantial portion of the total taxoids produced, particularly after elicitation with methyl jasmonate. acs.orgnih.gov

This compound is structurally very similar to baccatin (B15129273) III, the direct precursor to which the C13-phenylisoserine side chain is attached to form paclitaxel. The key structural difference is at the C9 position of the taxane core; this compound possesses an alpha-hydroxyl group (9α-OH), whereas baccatin III features a ketone (C=O) at this position. epo.org

This compound is considered a valuable precursor for the semi-synthesis of both paclitaxel and docetaxel (B913). google.comgoogle.com.na Synthetic routes have been developed to convert 9-dihydro-13-acetylbaccatin III, which is readily available from Taxus canadensis, into baccatin III or 10-deacetylbaccatin III, the common starting materials for commercial drug production. google.comresearchgate.netepo.org This conversion primarily involves the oxidation of the C9-hydroxyl group.

The biosynthesis of all taxoids begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the parent olefin, taxa-4(5),11(12)-diene, which establishes the core taxane skeleton. nih.gov This is followed by a series of oxygenation and acylation reactions. The upstream pathway leading to this compound involves multiple hydroxylation steps on the taxane core, including at positions C5, C10, C2, and C13, catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.net The formation of the 9α-hydroxyl group characteristic of this compound is one of these critical steps.

The metabolic fate of this compound represents a significant branch point:

Downstream to Paclitaxel: For the biosynthesis to proceed towards paclitaxel, the 9α-hydroxyl group of a 9-dihydro-taxoid intermediate must be oxidized to a ketone. This oxidation yields the baccatin III core structure, a necessary step for the eventual attachment of the C13 side chain that defines paclitaxel. researchgate.netepo.org

Downstream to Other Taxoids (Side Pathways): Alternatively, this compound or its acetylated derivatives can be further metabolized by other enzymes, such as specific acetyltransferases. These reactions can lead to the formation of a variety of other taxoids, such as taxusin, effectively diverting metabolic flux away from paclitaxel production. nih.govnih.gov The acetylation of the 9α-hydroxyl group, for instance, prevents the oxidation to a ketone, thereby blocking the direct pathway to paclitaxel. nih.gov

Enzymology of this compound Metabolism

The enzymatic modifications of this compound are crucial in determining the final profile of taxoids produced by the plant. O-acetyltransferases play a particularly important role in this process, as they can acylate the hydroxyl groups of the taxane core, altering their chemical properties and subsequent metabolic fate.

Research has identified several taxoid O-acetyltransferases involved in the decoration of the taxane skeleton. Among these, two enzymes, designated TAX9 and TAX14, have been shown to act on late-stage intermediates related to this compound. nih.govnih.govmdpi.com These enzymes were isolated from Taxus and characterized as members of the BAHD family of acyltransferases. researchgate.net

Unlike other acetyltransferases that are on the direct pathway to paclitaxel, TAX9 and TAX14 appear to function primarily in diverting intermediates into side-route metabolic pathways. nih.govmdpi.comresearchgate.net They act on partially acetylated taxoid polyols, and their ability to acetylate the 9α-hydroxyl group is a key mechanism for shunting precursors away from the main paclitaxel pathway. nih.gov Studies using 13-acetyl-9-dihydro-baccatin III as a substrate confirmed that these enzymes can modify this specific intermediate. nih.govresearchgate.net Surprisingly, when tested with 13-acetyl-9-dihydro-baccatin III, only TAX9 showed significant catalytic activity, producing three different mono-acetylated products. nih.gov

The regioselectivity of TAX9 and TAX14—the specific hydroxyl group they target for acetylation—is a defining feature of their function. This selectivity can be influenced by reaction conditions such as pH. nih.govnih.gov

TAX9: When tested with the substrate taxa-4(20),11(12)-dien-5α,13α-diacetoxy-9α,10β-diol, TAX9 preferentially acetylates the C10 hydroxyl group. nih.govsmolecule.com

TAX14: Using the same substrate, TAX14 primarily targets the C9 position for acetylation. nih.govsmolecule.com

This differential regioselectivity ensures the production of distinct taxoid structures, channeling metabolism toward specific side-route products like taxusin. nih.gov The acetylation at C9 by TAX14 is particularly noteworthy as it directly blocks the oxidation required to form baccatin III from a 9-dihydro-taxoid precursor.

The kinetic properties of TAX9 and TAX14 have been evaluated to understand their efficiency and substrate preferences. The enzymes were kinetically characterized using recombinant versions expressed in E. coli. nih.gov While detailed kinetic constants like Kₘ and kcat for this compound itself are not fully elucidated in all reports, key characteristics have been determined.

For the kinetic evaluation of TAX9, a pH optimum of 7.25 was determined using taxa-4(20),11(12)-dien-5α,13α-diacetoxy-9α,10β-diol as the substrate. nih.gov A key finding from these studies is that both TAX9 and TAX14 show a preference for substrates that are already acetylated at C13, indicating they act late in the pathway on intermediates that may already be destined for side-route accumulation rather than conversion to paclitaxel. nih.gov

Table 1: Characterization of O-Acetyltransferases TAX9 and TAX14

| Enzyme | Primary Substrate Tested | Preferred Site of Acetylation (Regioselectivity) | pH Optimum | Functional Role |

|---|---|---|---|---|

| TAX9 | Taxa-4(20),11(12)-dien-5α,13α-diacetoxy-9α,10β-diol; 13-acetyl-9-dihydro-baccatin III | C10-hydroxyl nih.govsmolecule.com | 7.25 nih.gov | Diverts pathway flux to side-route metabolites (e.g., taxusin) nih.gov |

| TAX14 | Taxa-4(20),11(12)-dien-5α,13α-diacetoxy-9α,10β-diol | C9-hydroxyl nih.govsmolecule.com | Not specified | Diverts pathway flux to side-route metabolites (e.g., taxusin) nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 10-deacetylbaccatin III |

| 13-acetyl-9-dihydrobaccatin III |

| This compound |

| Baccatin III |

| Docetaxel |

| Geranylgeranyl diphosphate (GGPP) |

| Paclitaxel |

| Taxa-4(20),11(12)-dien-5α,13α-diacetoxy-9α,10β-diol |

| Taxa-4(5),11(12)-diene |

Enzymes Involved in Hydroxylation and Oxidation at C9

The functionalization of the C9 position on the taxane core is a critical sequence in the biosynthesis of paclitaxel and its precursors. This process involves an initial hydroxylation followed by an oxidation step. The compound this compound represents the hydroxylated intermediate before this oxidation occurs.

Following the formation of the 9α-hydroxyl group, the pathway leading to baccatin III requires the oxidation of this group to a ketone. This step converts the this compound core structure into the baccatin III structure. The precise enzyme catalyzing this oxidation has not been definitively characterized but is thought to be either a pyridine (B92270) nucleotide-dependent dehydrogenase or another cytochrome P450 monooxygenase that operates via a ketone hydrate (B1144303) intermediate. nih.govpnas.org The timing of this oxidation likely occurs after the formation of the oxetane (B1205548) ring. nih.govpnas.org Therefore, this compound is a direct precursor to baccatin III, and its accumulation is favored when this final oxidation step is slow or inefficient.

| Enzyme | Function | Pathway Step | Gene/Clone |

| Taxane-9α-hydroxylase 1 (T9αH1) | Catalyzes the hydroxylation at the C9 position of the taxane core. | Precursor → 9-hydroxy taxane intermediate | T9αH1 |

| Putative C9 Oxidase/Dehydrogenase | Catalyzes the oxidation of the C9-hydroxyl group to a carbonyl group. | This compound → Baccatin III | Not yet identified |

Strategies for Modulating this compound Production in Plant Cell Cultures

Elicitation is a highly effective strategy for stimulating the production of secondary metabolites in plant cell cultures. For taxoids, methyl jasmonate (MeJA) has been established as a particularly potent elicitor. academicjournals.org Cell suspension cultures of various Taxus species respond to MeJA treatment by significantly increasing the biosynthesis and accumulation of paclitaxel and its precursors, including this compound. nih.govnih.gov

In studies with Taxus canadensis cell cultures, elicitation with MeJA led to the rapid production and isolation of this compound, alongside other taxoids like 13-acetyl-9-dihydrobaccatin III and baccatin VI. nih.govacs.orgresearchgate.net Similarly, MeJA treatment of Taxus wallichiana cell cultures induced the formation of 13-acetyl-9-dihydrobaccatin III, a closely related derivative. mdpi.comnih.gov The effectiveness of MeJA is linked to its role as a signaling molecule that activates defense-related genes, including those in secondary metabolism pathways. mdpi.com The timing of elicitor addition is crucial; the greatest accumulation of taxoids often occurs when MeJA is added to cultures during the exponential growth phase. mdpi.comresearchgate.net

While MeJA is the most widely studied elicitor, other substances have also been investigated. Research has shown that compounds like hydrogen peroxide (H₂O₂) and the antioxidant glutathione (B108866) (GSH) can also induce secondary metabolism in plant cells and may serve as alternative or synergistic elicitors. mdpi.com

Table: Effect of Methyl Jasmonate (MeJA) Elicitation on Taxoid Production

| Taxus Species | Elicitor & Concentration | Observed Effect | Reference |

| Taxus canadensis | Methyl Jasmonate | Rapidly produced this compound and 13-acetyl-9-dihydrobaccatin III. | nih.govacs.org |

| Taxus x media | 100 µM Methyl Jasmonate | Showed the highest paclitaxel content among species tested. | nih.gov |

| Taxus baccata | 100 µM Methyl Jasmonate | Showed the highest baccatin III content among species tested. | nih.gov |

| Taxus wallichiana | 100 µM Methyl Jasmonate | Increased C13-hydroxylated taxoid production (including 13-acetyl-9-dihydrobaccatin III) by up to 10-fold in "young" cultures. | mdpi.com |

Precursor feeding involves supplying intermediate compounds of a biosynthetic pathway to the culture medium to increase the flux towards the desired final product. phcogrev.com This strategy aims to overcome limitations caused by insufficient endogenous precursor supply. For taxoid biosynthesis, phenylalanine is a critical precursor, providing the C13 phenylisoserine (B1258129) side chain and the C2 benzoyl moiety of paclitaxel. researchgate.net

Metabolic engineering through genetic and transgenic techniques offers a powerful method for enhancing the production of specific compounds like this compound. researchgate.net A significant breakthrough was the recent successful reconstitution of the baccatin III biosynthetic pathway in a heterologous host, Nicotiana benthamiana (tobacco). pku.edu.cnnih.gov This was achieved by co-expressing nine core genes from the Taxus pathway, including the crucial and recently identified taxane-9α-hydroxylase 1 (T9αH1) . nih.gov This achievement demonstrates that the entire pathway to this key precursor can be transferred to and function in a different plant species, opening avenues for large-scale production.

This approach, known as heterologous expression, allows for the optimization of the pathway outside the complex regulatory environment of the native Taxus cells. researchgate.netbiorxiv.org Similar strategies could be employed in other systems like yeast (Saccharomyces cerevisiae) or E. coli. researchgate.netpnnl.gov

Within Taxus cell lines, genetic engineering can be used to overexpress the genes encoding rate-limiting enzymes in the pathway or to silence the genes of competing pathways. For instance, overexpressing T9αH1 could potentially increase the metabolic flux towards this compound. Stable transformation and long-term maintenance of transgenic Taxus cell suspension cultures have been established, providing a platform for these genetic manipulations. nottingham.ac.uk

The productivity of plant cell suspension cultures is highly sensitive to the physical and chemical environment. nih.gov Optimizing culture conditions is a fundamental strategy for maximizing the yield of this compound and related taxoids. Key parameters include medium composition, plant growth regulators (PGRs), inoculum size, and the physical environment of the bioreactor. mdpi.com

The choice of bioreactor can significantly influence cell growth and metabolite production. Studies comparing different bioreactor types (e.g., stirred, airlift, wave) have shown that performance varies, with a stirred bioreactor proving most efficient for paclitaxel production by immobilized Taxus baccata cells. researchgate.net Immobilizing cells by entrapment in materials like calcium alginate can also enhance productivity, increasing the yields of paclitaxel and baccatin III by two- to three-fold compared to free-cell cultures. researchgate.net The scale-up from shake flasks to bioreactors, when optimized, can lead to considerable increases in taxoid yields. researchgate.net

Table: Summary of Culture Condition Impacts on Taxoid Production

| Culture Parameter | Observation | Potential Impact on this compound | Reference |

| Cell Immobilization | Increased paclitaxel and baccatin III yields by 2-3x in T. baccata. | Enhanced stability and productivity. | researchgate.net |

| Bioreactor Type | Stirred bioreactors were most efficient for immobilized cell production. | Optimization of mixing and aeration can boost yield. | researchgate.net |

| Inoculum Size | Higher inoculum densities (50-100 g/L) favored higher total catechin (B1668976) productivity in C. sinensis. | Can be optimized to balance growth and production. | mdpi.com |

| Scale-Up | Transition from shake-flask to bioreactor can significantly increase yields if optimized. | Enables larger-scale, more controlled production. | researchgate.net |

Iv. Chemical Synthesis and Derivatization Strategies

Semi-Synthesis of 9-Dihydrobaccatin III from Other Taxanes

While this compound is a key starting material, it can also be synthesized from other taxanes. For example, the reduction of baccatin (B15129273) III can yield this compound. This transformation typically involves the use of a reducing agent capable of selectively reducing the C9 ketone to a hydroxyl group.

Conversion of this compound to Advanced Taxane (B156437) Precursors

The conversion of this compound into more advanced precursors for the synthesis of paclitaxel (B517696) and docetaxel (B913) involves a series of strategic chemical modifications. epo.org These modifications are aimed at altering the functional groups at key positions on the taxane core to facilitate the attachment of the C13 side chain and achieve the desired final product. The primary steps in this conversion include deacetylation, selective protection of hydroxyl groups, oxidation, and acylation. epo.org

Selective deacetylation of the acetyl groups at the C10 and C13 positions is a critical step in modifying the reactivity of the this compound core. epo.org

Selective Deacetylation at C10: N,N-dimethylethylenediamine has been identified as an effective reagent for the selective and nearly quantitative removal of the 10-acetyl group, leaving the 13-acetyl group intact. epo.org This method is advantageous as it does not require a solvent, and the reagent can be easily removed by evaporation. epo.org

Deacetylation at C10 and C13: Hydrazine (B178648) monohydrate has been shown to effectively remove both the C10 and C13 acetyl groups under mild conditions, with the C4-acetoxy and C2-benzoate groups remaining unaffected. epo.org This high selectivity is surprising, especially considering the sparing solubility of this compound in neat hydrazine monohydrate. epo.org Other weak bases that can be used as deacetylating agents include methylhydrazine, 1,1-dimethylhydrazine, and phenylhydrazine. epo.org

Selective Deacetylation at C13: Lithium hydroxide (B78521) in aqueous methanol (B129727) at 0°C can be used for the selective deacetylation at the C13 position of 7-protected this compound derivatives. google.com

Table 1: Deacetylation Reactions of this compound

| Position(s) | Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| C10 | N,N-dimethylethylenediamine | Neat, solvent-free | High for C10 | epo.org |

| C10 & C13 | Hydrazine monohydrate | Neat, mild conditions | High for C10 and C13 | epo.org |

| C13 | Lithium hydroxide | Aqueous methanol, 0°C | High for C13 on 7-protected derivatives | google.com |

To direct subsequent reactions to specific sites on the this compound molecule, it is often necessary to selectively protect one or more of its hydroxyl groups. The C7 hydroxyl group is a common target for protection. google.comgoogle.com

Silyl (B83357) Protecting Groups: Triethylsilyl (TES) chloride can be used to protect the C7 hydroxyl group. google.com This silyl ether can be later removed by treatment with hydrogen fluoride-pyridine. google.com

Acetal (B89532) and Ketal Protecting Groups: These are also viable options for protecting the C7 hydroxyl group. google.com

Acyl Protecting Groups: Acetic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be used to acetylate the C7 hydroxyl group, forming a 7-O-acetyl derivative. google.com Other acyl groups like chloroacetyl and benzyloxycarbonyl (Cbz) can also be employed. google.com

Benzyl Protecting Groups: Methoxybenzyl alcohol with a catalytic amount of ytterbium (III) triflate can be used to introduce a methoxybenzyl protecting group at the C7 position. google.com

The choice of protecting group depends on its stability under subsequent reaction conditions and the ease of its selective removal.

A key transformation in the conversion of this compound to baccatin III or its derivatives is the oxidation of the C9 α-hydroxyl group to a ketone. epo.orggoogle.com This step is crucial for achieving the core structure of paclitaxel and docetaxel. epo.org

Various oxidizing agents have been employed for this purpose:

Tetrapropylammonium (B79313) perruthenate (TPAP): In the presence of N-methylmorpholine-N-oxide (NMO) as a co-oxidant, TPAP effectively oxidizes the C9 hydroxyl group. google.com This reaction is often performed on a 7-protected derivative of this compound. google.com

Pyridinium (B92312) chlorochromate (PCC): Refluxing this compound with PCC in dichloromethane (B109758) can also achieve the desired oxidation. google.com

Other Reagents: Other oxidizing agents like Collins reagent and activated methyl sulfoxide (B87167) have also been reported for this transformation. google.com

The efficiency of the oxidation can be high, with some methods reporting quantitative yields. google.com

Acylation reactions are employed to introduce acetyl or other acyl groups at specific hydroxyl positions, often after a deacetylation step. For instance, after selective deprotection of the C10 hydroxyl group, it can be re-acetylated using acetic anhydride. epo.org Acylation can also be used to introduce the C13 side chain, a critical step in the synthesis of paclitaxel and docetaxel. epo.org This is often achieved by reacting a protected baccatin III derivative with a suitable side chain precursor, such as a β-lactam, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (DMAP). epo.org

Synthesis of Novel 9-Dihydrotaxane Analogues

This compound serves as a valuable starting material for the creation of novel 9-dihydrotaxane analogues. epo.orgnih.gov These analogues, which retain the 9-hydroxyl group, have been investigated for their potential as anticancer agents. nih.gov Research in this area has shown that the 9(R)-dihydrotaxane series can exhibit greater stability and water solubility compared to their 9-carbonyl counterparts, while maintaining significant biological activity. nih.gov

The synthesis of these analogues generally involves the selective deacetylation of this compound at the C13 position, followed by the attachment of various modified side chains. nih.gov Further modifications at other positions, such as the C7 and C10 hydroxyl groups, have also been explored to understand the structure-activity relationships of these novel compounds. researchgate.net For example, the synthesis of 1-deoxy-9-(R)-dihydrotaxane analogues has been reported. binghamton.edu

Introduction of Side Chains at C13 Position

The attachment of a side chain at the C13 position of the baccatin core is a crucial step in the synthesis of clinically important taxanes like paclitaxel and docetaxel. In the case of this compound, which is often isolated as 13-acetyl-9-dihydrobaccatin III, the primary strategy involves the selective removal of the acetyl group at the C13 hydroxyl, followed by esterification with a suitably protected side-chain precursor.

The deacetylation at C13 can be achieved with high selectivity using reagents such as lithium hydroxide in aqueous methanol or N,N-dimethylethylenediamine. researchgate.net Once the C13 hydroxyl group is free, the introduction of the side chain is typically accomplished through coupling reactions. One of the most successful methods involves the use of a protected β-lactam, such as the Ojima-Holton β-lactam. google.comgoogle.com This method, along with others involving esterification with protected N-benzoyl- (2R, 3S)-3-phenylisoserine derivatives, has been instrumental in the semisynthesis of paclitaxel and its analogs from this compound derivatives. google.comgoogle.com

The general sequence for introducing the side chain at the C13 position of a 7-protected-9-dihydrobaccatin III derivative involves:

Selective deacetylation at the C13 position.

Coupling of the C13 hydroxyl group with a protected side-chain precursor, for example, (4S,5R)-3-tert-butyloxycarbonyl-2,2-dimethyl-4-phenyl-5-oxazolidinecarboxylic acid, often activated by agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). epo.org

Subsequent oxidation of the C9 hydroxyl group and deprotection steps to yield the final taxane analog. epo.org

Table 1: Key Strategies for C13 Side Chain Introduction

| Step | Reaction | Reagents and Conditions | Precursor | Product |

|---|---|---|---|---|

| 1 | C13-Deacetylation | Lithium hydroxide, aq. methanol, 0°C | 7-Protected-9-dihydro-13-acetylbaccatin III | 7-Protected-9-dihydrobaccatin III |

| 2 | Side Chain Coupling | Protected β-lactam, NaH, THF | 7-Protected-9-dihydrobaccatin III | C13-side chain coupled 9-dihydrotaxane |

| 3 | Side Chain Coupling | Protected N-benzoyl-(2R, 3S)-3-phenylisoserine, DCC, DMAP | 7-Protected-9-dihydrobaccatin III | C13-side chain coupled 9-dihydrotaxane |

Synthesis of 9-Dihydro-9,10-acetal Taxoids

The vicinal diol at the C9 and C10 positions of this compound provides a unique handle for derivatization through the formation of cyclic acetals and ketals. This strategy has been employed to synthesize a range of 9-dihydro-9,10-acetal taxoids, which have shown significant biological activity. epo.orgru.nl

The formation of a 9,10-acetonide, a common ketal derivative, can be achieved by reacting this compound with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of an acid, such as camphorsulfonic acid (CSA). google.com This reaction proceeds under mild conditions and serves to protect the C9 and C10 hydroxyl groups, allowing for selective modifications at other positions of the molecule. Furthermore, these 9,10-acetal derivatives themselves have been found to be a novel class of highly active taxoids. epo.orgru.nlgoogle.com The modification of these acetal taxoids, for instance at the C7 position, has been explored to establish structure-activity relationships. researchgate.net

Table 2: Synthesis of a 9,10-Acetonide Derivative

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | 2,2-Dimethoxypropane, Camphorsulfonic acid (cat.) | Acetone, Inert atmosphere, ~25°C | 9,10-O-(propane-2,2-diyl)-9-dihydrobaccatin III |

Derivatization for Enhanced Chemical Attributes (e.g., improved water solubility)

A significant challenge in the development of taxane-based therapeutic agents is their low water solubility. This compound has served as a scaffold for the development of derivatives with improved aqueous solubility. It has been observed that analogs belonging to the 9-dihydrotaxane family generally exhibit greater water solubility compared to their 9-oxo counterparts. researchgate.net

Several strategies have been investigated to enhance the water solubility of this compound derivatives:

Introduction of Amino Groups: The replacement of a hydroxyl group with an amino group allows for the formation of salts, which typically have improved water solubility. This approach has been explored for the synthesis of water-soluble 9-dihydropaclitaxel derivatives. google.com

Glycosylation: The attachment of sugar moieties to the taxane core is another effective strategy to increase water solubility. This can be achieved through the synthesis of glycosylated taxoid derivatives. researchgate.net

Acetal Formation: As mentioned previously, the synthesis of 9-dihydro-9,10-acetal taxoids has also been reported to yield novel water-soluble taxane analogs. epo.org

Prodrugs: The development of water-soluble prodrugs that convert to the active compound under physiological conditions is a widely used strategy. dokumen.pubnih.govamazonaws.com

Table 3: Approaches to Enhance Water Solubility of this compound Derivatives

| Strategy | Modification | Example of Derivative |

|---|---|---|

| Salt Formation | Introduction of an amino group at C7 or C2' | 7-amino-9-dihydrotaxol |

| Glycosylation | Attachment of a sugar moiety | 7-xylosyl-10-deacetylpaclitaxel (analogous concept) |

| Acetal/Ketal Formation | Formation of a cyclic acetal at C9 and C10 | 9,10-O-acetal taxanes |

Regioselective Chemical Modifications

The presence of multiple hydroxyl groups at positions C1, C7, C9, C10, and C13 on the this compound core necessitates the use of regioselective chemical modifications to achieve desired synthetic outcomes. The differential reactivity of these hydroxyl groups allows for selective protection, acylation, and oxidation reactions.

Selective Protection of Hydroxyl Groups: The C7 hydroxyl group is often selectively protected to allow for modifications at other positions. A variety of protecting groups have been employed, including:

Silyl ethers: Triethylsilyl (TES) is a common protecting group for the C7 hydroxyl, introduced using triethylsilyl chloride (TESCl) in the presence of a base like pyridine (B92270) or DMAP. google.comgoogle.com

Acetals/Ketals: As discussed, the C9 and C10 diol can be protected as a cyclic ketal (e.g., acetonide). google.com

Acyl groups: The C7 hydroxyl can be selectively acetylated using acetic anhydride in the presence of DMAP. google.com

Benzyl ethers: p-Methoxybenzyl (PMB) ether can be formed at the C7 position using p-methoxybenzyl alcohol and a catalytic amount of ytterbium (III) triflate. google.com

Selective Deacetylation: While the C13 acetyl group can be removed selectively, it is also possible to achieve selective deacetylation at the C10 position. For instance, using N,N-dimethylethylenediamine can selectively remove the 10-acetyl group from 13-acetyl-9-dihydrobaccatin III, leaving the C13-acetate intact. epo.org Concomitant deacetylation at both C10 and C13 can also be achieved under certain conditions. epo.org

Selective Oxidation: The selective oxidation of the C9 hydroxyl group to a ketone is a key transformation in the synthesis of baccatin III and its derivatives from this compound. This can be achieved without prior protection of the C7 hydroxyl group using specific oxidizing agents like tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO), or 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane). google.comru.nl However, some mild oxidizing agents like pyridinium dichromate (PDC) have been shown to preferentially oxidize the C7 hydroxyl over the C9 hydroxyl. researchgate.net

Selective Acylation and Alkylation: Alkylation or acylation of the C7 or C9 hydroxyl groups can influence the biological activity of the resulting 9-dihydrotaxane analogs. Current time information in Bangalore, IN. The regioselectivity of these reactions is dependent on the reagents and reaction conditions employed.

Table 4: Examples of Regioselective Modifications of this compound Derivatives

| Position(s) | Modification | Reagents and Conditions |

|---|---|---|

| C7-OH | Silylation | TESCl, pyridine or DMAP, DCM |

| C7-OH | Acetylation | Acetic anhydride, DMAP, DCM |

| C9-OH | Oxidation | TPAP, NMO, molecular sieves |

| C10-OAc | Deacetylation | N,N-dimethylethylenediamine |

| C9, C10-diol | Ketalization | 2,2-Dimethoxypropane, CSA, acetone |

V. Structure Activity Relationship Sar Studies of 9 Dihydrobaccatin Iii Analogues

Design and Synthesis of Derivatives for SAR Investigations

The semi-synthesis of novel taxane (B156437) derivatives from 9-Dihydrobaccatin III is a critical process for conducting comprehensive SAR studies. A significant starting material for these synthetic endeavors is 9-dihydro-13-acetylbaccatin III, which can be extracted from the Canadian Yew (Taxus Canadensis). figshare.com Methodologies have been developed to convert 9-dihydro-13-acetylbaccatin III into key intermediates like baccatin (B15129273) III and 10-deacetylbaccatin III, which then serve as scaffolds for the attachment of various side chains and functional groups. figshare.comnih.gov

The general synthetic strategy involves several key steps:

Protection of Hydroxyl Groups: The hydroxyl groups at various positions of the baccatin core (e.g., C7 and C10) are selectively protected to allow for regioselective modifications at other positions. figshare.com

Side-Chain Attachment: A crucial step is the esterification of the C13 hydroxyl group with a protected β-lactam (azetidin-2-one) synthon, which forms the characteristic side chain of paclitaxel (B517696) and its analogues. nih.gov

Modification of the Baccatin Core: Functional groups at positions C7 and C9 are modified to explore their impact on activity.

Deprotection: Finally, the protecting groups are removed to yield the target taxane analogue. figshare.com

Correlation between Structural Features and in vitro Biological Activities

The biological activity of this compound analogues is profoundly influenced by their structural characteristics. Extensive in vitro studies have established clear correlations between specific structural modifications and the resulting cytotoxic and microtubule-stabilizing activities.

Modifications at the C7 and C9 positions of the this compound core have been shown to significantly modulate biological activity. The hydroxyl group at C7 is a key site for derivatization. Studies on 9,10-acetal-9β-dihydro taxoids have shown that replacement of the 7-hydroxyl group with deoxy, methoxy, α-fluoro, and 7β,8β-methano groups impacts potency. Among these, the 7-deoxy analogue demonstrated the most potent activity. nih.gov

The C9 position has also been a target for modification. The native 9-keto group in paclitaxel is important for its activity. The reduction of the C9 keto group to a C9β-hydroxyl in this compound generally leads to a decrease in activity. However, further modifications at this position can sometimes recover or enhance potency. For instance, the synthesis of 9,10-acetal taxoids from 9β-dihydrobaccatin has produced compounds with potent in vitro activity. nih.gov

The following table summarizes the in vitro cytotoxicity of selected C7-modified 9,10-acetonide-3'-(4-pyridyl) analogues against human colon carcinoma HCT116 cells.

| Compound | C7-Substitution | IC50 (nM) against HCT116 |

| 1 | β-OH (hydroxyl) | 0.9 |

| 2 | H (deoxy) | 0.4 |

| 3 | α-OCH3 (methoxy) | 2.5 |

| 4 | α-F (fluoro) | 1.1 |

| 5 | β,α-CH2 (methano) | 1.8 |

Data sourced from Ishiyama et al. (2002). nih.gov

The C13 side chain is a critical determinant of the biological activity of taxanes. nih.gov Modifications to this side chain have been extensively explored to improve efficacy and overcome drug resistance. The nature of the substituent at the C3' position of the side chain plays a significant role in the molecule's interaction with its biological target.

For instance, the replacement of the 3'-phenyl group with pyridyl moieties has been shown to enhance activity, particularly against cell lines that overexpress P-glycoprotein, a key mediator of multidrug resistance. Specifically, 7-deoxy-3'-(4-pyridyl) and 7-deoxy-3'-(2-pyridyl) analogues exhibited stronger activity against such resistant cell lines compared to the corresponding 3'-phenyl analogue. nih.gov

The table below presents the in vitro cytotoxicity of C13 side-chain modified 7-deoxy-9,10-acetonide analogues against a P-glycoprotein-expressing human colon carcinoma cell line (HCT116/VM46).

| Compound | C3'-Side Chain Substituent | IC50 (nM) against HCT116/VM46 |

| 6 | Phenyl | 5.8 |

| 7 | 2-Pyridyl | 1.5 |

| 8 | 4-Pyridyl | 1.2 |

Data sourced from Ishiyama et al. (2002). nih.gov

Stereochemistry plays a pivotal role in the biological activity of this compound analogues, particularly concerning the C13 side chain. The spatial arrangement of the functional groups on the side chain is crucial for the molecule's ability to bind to its target, β-tubulin.

The stereochemistry at the C2' and C3' positions of the side chain is of paramount importance. The (2'R, 3'S) configuration is generally considered optimal for high activity. Any alteration to this stereochemistry often leads to a significant reduction or complete loss of biological efficacy. This highlights the highly specific nature of the interaction between the taxane side chain and its binding pocket on the microtubule. While direct stereochemical studies on this compound analogues are limited, the extensive research on paclitaxel and docetaxel (B913) provides strong evidence for the critical role of side-chain stereochemistry. The precise orientation of the C2'-hydroxyl and C3'-phenyl groups is essential for forming the necessary hydrogen bonds and hydrophobic interactions within the binding site. acs.org

Mechanistic Insights from in vitro Cellular Models

In vitro cellular models have been instrumental in elucidating the mechanism of action of this compound analogues. These studies have primarily focused on the interaction of these compounds with their molecular target, the microtubules.

The primary mechanism of action of bioactive this compound analogues is their ability to interact with and stabilize microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin within the microtubule polymer, these compounds suppress microtubule dynamics, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death). nih.gov

The potency of this compound analogues is often correlated with their ability to promote the polymerization of tubulin into stable microtubules. In vitro tubulin polymerization assays are commonly used to assess this activity. While baccatin III itself can induce tubulin assembly, it is significantly less potent than paclitaxel, indicating that the C13 side chain plays a crucial role in enhancing this interaction. nih.gov However, certain modifications to the baccatin core, such as the introduction of a meta-azido group on the C2-benzoyl ring, can confer significant microtubule-stabilizing activity even in the absence of the C13 side chain. nih.gov This suggests that multiple regions of the taxane molecule contribute to its interaction with tubulin.

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

Analogues derived from the this compound core structure, like other taxanes, primarily exert their cytotoxic effects by interfering with microtubule dynamics. This disruption typically leads to a halt in the cell division process, specifically arresting cells in the G2/M phase of the cell cycle.

Research into novel taxane analogues has consistently shown that modifications to the this compound skeleton can produce potent agents that retain this mechanism of action. For example, a derivative of 10H-3,6-diazaphenothiazine (PTZ) was found to significantly arrest A2780 ovarian carcinoma cell proliferation at the G2/M phase in a dose-dependent manner. dovepress.com Similarly, studies on other classes of compounds, such as the soy-derived isoflavone (B191592) genistein (B1671435) and the steroidal saponin (B1150181) Timosaponin AIII, have also demonstrated the induction of G2/M phase arrest in various cancer cell lines, including human bladder cancer T24 cells and breast cancer MCF-7 cells, respectively. mdpi.comfrontiersin.org

While direct studies detailing G2/M arrest for the specific 9-dihydrobaccatin-9,10-acetal taxoids are not extensively available in abstracts, the well-established mechanism for the taxane class strongly suggests that their potent cytotoxicity is linked to mitotic blockade. The arrest at the G2/M checkpoint prevents cells from proceeding with mitosis, ultimately triggering downstream signaling pathways that lead to cell death.

Induction of Apoptotic Pathways

The arrest of the cell cycle at the G2/M phase by this compound analogues is a potent trigger for programmed cell death, or apoptosis. By preventing mitotic completion, these compounds activate intrinsic and extrinsic apoptotic pathways, leading to the systematic dismantling and elimination of cancer cells.

Studies on baccatin III, a closely related taxane precursor, have shown that the core taxane ring itself is critical for inducing apoptotic cell death in human breast cancer (BCap37) and epidermoid carcinoma (KB) cells. nih.gov This research suggests that apoptosis may even occur independently of G2/M arrest, highlighting a fundamental cell-killing capability of the taxane structure. nih.gov The apoptotic process is often mediated by the activation of a cascade of enzymes called caspases. For instance, the activation of caspase-9, an initiator caspase, and the subsequent activation of effector caspases like caspase-3 and -7 are key events in the mitochondrial pathway of apoptosis. dovepress.com

Investigations into various synthetic compounds have confirmed their ability to induce apoptosis in relevant cancer cell lines. A dicentrine (B1670447) analogue was shown to induce apoptosis in HL-60 leukemia cells. nih.gov Similarly, a chalcone (B49325) derivative demonstrated a significant increase in apoptotic markers in both sensitive and resistant A2780 ovarian cancer cells. nih.gov Although detailed apoptotic pathway analysis for many novel this compound analogues is proprietary, the observed potent cytotoxicity is widely understood to be a direct consequence of their ability to efficiently trigger programmed cell death.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., P388, MCF-7, A2780)

The cytotoxic potential of novel analogues derived from this compound has been evaluated against a panel of human cancer cell lines. A significant focus of SAR studies has been the synthesis of compounds with enhanced potency, particularly against drug-resistant cancer phenotypes.

A series of highly active taxoids were developed from 9β-dihydrobaccatin-9,10-acetals. In vitro studies revealed that these analogues were clearly more potent than the widely used chemotherapeutic agent docetaxel. nih.gov Further modifications to this series, particularly at the C-7 position of the baccatane ring, yielded compounds with even greater activity. The 7-deoxy analogue was identified as the most potent among the tested derivatives. nih.gov Notably, certain pyridyl analogues demonstrated stronger activity against cell lines that express P-glycoprotein, a key protein involved in multidrug resistance. nih.gov

While specific IC50 values for these novel 9-dihydrobaccatin-9,10-acetal taxoids against P388, MCF-7, and A2780 cell lines are not publicly available in the referenced abstracts, the qualitative reports of their high potency underscore their potential as anticancer agents. For context, the table below presents IC50 values for other synthetic compounds against these cell lines, illustrating the range of activities typically observed in cytotoxic evaluations.

The development of taxoids from this compound that exhibit superior performance to established drugs like docetaxel, especially in resistant cell lines, represents a significant advancement in the field. nih.govnih.gov These findings validate the this compound scaffold as a valuable template for generating next-generation anticancer therapeutics.

Vi. Biotransformation and Metabolic Studies

In vitro Metabolic Fate of 9-Dihydrobaccatin III and its Derivatives

In vitro metabolic studies are crucial for elucidating the biotransformation pathways of chemical compounds in a controlled laboratory setting, often utilizing subcellular fractions such as liver microsomes. These studies provide valuable preliminary data on the metabolic stability and the potential metabolites of a parent compound.

While direct and exhaustive studies on the in vitro metabolism of this compound are not extensively detailed in publicly available literature, research on its derivatives offers significant insights. A study investigating a new taxane (B156437) analogue derived from 9β-dihydrobaccatin-9,10-acetal demonstrated that this compound was susceptible to metabolism by human liver microsomes. This finding suggests that this compound and its derivatives are likely substrates for metabolic enzymes found in the liver.

The utilization of human liver microsomes in such studies is a standard and effective approach to evaluate the metabolism of drugs and other xenobiotics. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 superfamily. nih.govnih.gov Their use allows for the characterization of metabolic pathways and the identification of enzymes responsible for the biotransformation of a compound. nih.gov

The cytochrome P450 (CYP450) superfamily of enzymes is the primary system responsible for the phase I metabolism of a vast array of xenobiotics, including many drugs. researchgate.netwikipedia.org These enzymes catalyze a variety of oxidative reactions, with hydroxylation being one of the most common. nih.govyoutube.com The metabolism of numerous taxanes is known to be mediated by CYP450 enzymes.

In the case of the aforementioned 9β-dihydrobaccatin-9,10-acetal derivative, its metabolism in human liver microsomes resulted in a major metabolite identified as a hydroxylated compound. This strongly implicates the involvement of the cytochrome P450 enzyme system in the biotransformation of this this compound derivative. The process of hydroxylation increases the water solubility of the compound, facilitating its eventual excretion from the body. researchgate.net

The specific CYP450 isozymes involved in the metabolism of this compound and its derivatives have not been definitively identified in the available research. However, in the broader context of taxane metabolism, CYP3A4 and CYP2C8 are known to be major players in the metabolism of paclitaxel (B517696) and docetaxel (B913). It is plausible that these or other CYP isozymes are also involved in the biotransformation of this compound. Further studies using specific CYP450 inhibitors or recombinant human CYP enzymes would be necessary to pinpoint the exact isozymes responsible.

The general mechanism of CYP450-mediated hydroxylation involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. nih.gov This process is crucial for the detoxification and elimination of foreign compounds.

The identification of metabolites is a key objective of biotransformation studies. In the study of the 9β-dihydrobaccatin-9,10-acetal derivative, the primary biotransformed product observed was a hydroxylated metabolite. The exact position of hydroxylation on the pyridine (B92270) ring of the analogue was determined, leading to the identification of the metabolite as M-1.

The general approach to identifying biotransformed products involves incubating the parent compound with a metabolic system, such as human liver microsomes, and then analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

While the specific biotransformed products of this compound have not been detailed, it is reasonable to hypothesize that hydroxylation would be a primary metabolic pathway, given the findings for its derivative. Other potential phase I metabolic reactions could include dehydrogenation or the formation of other oxygenated species. Subsequent phase II metabolism, involving conjugation reactions, could also occur to further increase water solubility and facilitate excretion.

| Parent Compound | Metabolic System | Observed Biotransformation | Identified Metabolite(s) |

| 9β-dihydrobaccatin-9,10-acetal derivative | Human Liver Microsomes | Hydroxylation | M-1 (hydroxylated at the pyridine ring) |

Strategies for Modulating Biotransformation Pathways

Modulating the biotransformation of a compound can be a strategic approach to enhance its therapeutic properties or to overcome issues such as rapid metabolism, which can lead to poor bioavailability. Strategies to modulate biotransformation pathways generally involve the co-administration of agents that can either inhibit or induce the activity of the metabolizing enzymes.

Enzyme Inhibition:

One common strategy to increase the systemic exposure of a drug that is rapidly metabolized is to co-administer an inhibitor of the responsible enzymes. For taxanes, inhibitors of CYP3A4 and P-glycoprotein (an efflux transporter) have been explored to improve their oral bioavailability. Ritonavir, a potent CYP3A4 inhibitor, is one such agent that has been investigated in this context. uu.nl By inhibiting the metabolic enzymes, the breakdown of the primary compound is slowed, leading to higher plasma concentrations and potentially enhanced efficacy. uu.nl A wide range of compounds are known to inhibit various CYP450 isozymes, and these can be used in vitro to identify the specific enzymes involved in a compound's metabolism. fda.govnih.gov

Enzyme Induction:

Conversely, enzyme induction can be used to increase the rate of metabolism. Inducers are compounds that increase the expression of metabolizing enzymes like cytochrome P450s. geekymedics.com While often a cause of drug-drug interactions leading to reduced efficacy, in specific contexts, enhancing the metabolism of a compound might be desirable. For instance, if a metabolite is the active therapeutic agent, inducing its formation could be beneficial. Common inducers of CYP450 enzymes include rifampicin (B610482) and certain anticonvulsants. nih.govgeekymedics.com

Structural Modification:

Another key strategy, particularly during drug design and development, is the chemical modification of the parent molecule to block or slow down metabolic processes. In the case of the 9β-dihydrobaccatin-9,10-acetal derivative, after identifying the site of hydroxylation, new analogues were designed and synthesized based on the structure of the metabolite. This led to the development of compounds that maintained excellent antitumor activity while being significantly less susceptible to metabolism by human liver microsomes. This approach highlights the importance of understanding metabolic pathways to guide the rational design of more stable and effective therapeutic agents.

| Strategy | Mechanism of Action | Example(s) | Application in Research/Development |

| Enzyme Inhibition | Decreases the rate of metabolism by blocking the active site of metabolizing enzymes. | Ritonavir (CYP3A4 inhibitor), Ketoconazole (CYP3A4 inhibitor) nih.gov | To increase the bioavailability of rapidly metabolized compounds; to identify the specific enzymes involved in metabolism. |

| Enzyme Induction | Increases the rate of metabolism by enhancing the expression of metabolizing enzymes. | Rifampicin, Phenobarbital nih.gov | To study the impact of accelerated metabolism; potentially to enhance the formation of an active metabolite. |

| Structural Modification | Alters the chemical structure of the compound to make it less susceptible to enzymatic attack. | Design of new analogues based on identified metabolite structures. | To develop more metabolically stable compounds with improved pharmacokinetic profiles. |

Vii. Advanced Analytical Methodologies for 9 Dihydrobaccatin Iii

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like 9-Dihydrobaccatin III. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's intricate framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the this compound molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), signal integrations (relative number of protons), and coupling patterns (information about neighboring protons). The ¹³C NMR spectrum, in turn, displays the signals for each unique carbon atom, offering insights into their hybridization and connectivity. While specific chemical shift assignments for this compound are determined through more advanced techniques, the 1D spectra provide the foundational data for structural analysis.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Taxane (B156437) Skeletons

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| ¹H | Methyl (CH₃) | 0.8 - 2.5 |

| ¹H | Methylene (CH₂) | 1.0 - 4.5 |

| ¹H | Methine (CH) | 1.5 - 6.0 |

| ¹H | Protons on oxygenated carbons | 3.5 - 6.5 |

| ¹H | Aromatic protons (benzoate) | 7.0 - 8.2 |

| ¹³C | Methyl (CH₃) | 10 - 30 |

| ¹³C | Methylene (CH₂) | 20 - 60 |

| ¹³C | Methine (CH) | 30 - 80 |

| ¹³C | Oxygenated carbons (C-O) | 60 - 90 |

| ¹³C | Carbonyl (C=O) | 165 - 210 |

| ¹³C | Aromatic carbons (benzoate) | 125 - 140 |

Note: Specific shifts for this compound require detailed 2D NMR analysis for definitive assignment.

Two-dimensional NMR experiments are crucial for assembling the complete structure of this compound by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. By tracing the correlations in a COSY spectrum, it is possible to map out the spin systems within the molecule, connecting adjacent protons and building fragments of the structure. ekb.eg

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments show direct, one-bond correlations between protons and the carbon atoms they are attached to. This is a powerful tool for assigning carbon signals based on the assignments of their directly bonded protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. This is vital for connecting the fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons) by their correlations to nearby protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This information is critical for determining the stereochemistry and three-dimensional conformation of the molecule.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, confirming its complex polycyclic structure.

Mass Spectrometry (MS) for Molecular Characterization and Quantification

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula, which is a critical step in its identification and characterization. The molecular formula of this compound is C₃₃H₄₂O₁₂, corresponding to a molecular weight of 630.68 g/mol . weizmann.ac.ilbiocrick.com HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Analysis of the fragmentation patterns in the HRMS spectrum can also provide structural information.

Interactive Data Table: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₃₃H₄₂O₁₂ |

| Molecular Weight | 630.68 g/mol |

| CAS Number | 142203-65-4 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. vscht.cz LC-MS is widely used for the analysis of complex mixtures, such as extracts from Taxus species, to identify and quantify various taxanes, including this compound and its potential metabolites. vscht.cz

In metabolite profiling studies, LC-MS can be used to track the biotransformation of this compound in biological systems. By comparing the metabolic profiles of control and treated samples, novel metabolites can be detected and tentatively identified based on their mass spectral data. Further structural confirmation would then typically be carried out using techniques like NMR. nih.gov LC-MS/MS, a tandem mass spectrometry approach, can provide even more structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.govnih.gov

Spectroscopic Techniques (e.g., UV-Vis, IR) in Conjunction with Chromatography

While NMR and MS provide the most detailed structural information, other spectroscopic techniques, when coupled with chromatography, serve as valuable tools for the analysis of this compound.

UV-Vis Spectroscopy : When coupled with High-Performance Liquid Chromatography (HPLC), a UV-Vis detector can be used for the detection and quantification of this compound. nih.gov Taxanes typically exhibit characteristic UV absorption due to the presence of chromophores such as the benzoate (B1203000) group. The wavelength of maximum absorbance (λmax) can be used for detection, and the absorbance is proportional to the concentration, allowing for quantitative analysis. nih.govresearchgate.net

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) from esters and ketones, and C-O bonds, confirming the presence of these functional groups within the molecule. When used in conjunction with a separation technique, it can aid in the identification of the compound. researchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3500 - 3200 (broad) |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C=O (ester) | Stretching | 1750 - 1735 |

| C=O (ketone) | Stretching | ~1715 |

| C-O (ester, alcohol) | Stretching | 1300 - 1000 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analytical chemistry of taxanes, including this compound. The technique's versatility allows for the separation, identification, and quantification of individual components within a complex sample matrix. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for taxane analysis, utilizing a non-polar stationary phase and a polar mobile phase.

A study focusing on the simultaneous determination of various taxoids and other compounds in the leaves of six Taxus species employed ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS). nih.gov This advanced method demonstrated excellent linearity for the analytes, with correlation coefficients (R²) ranging from 0.9972 to 0.9999. nih.gov The limits of quantification were found to be in the low nanogram per milliliter range (0.94–3.05 ng/mL), highlighting the high sensitivity of the technique. nih.gov Furthermore, the intra- and inter-day precision were within 6.83%, indicating good reproducibility of the method. nih.gov

Another HPLC method developed for the routine analysis of taxol and six related taxanes in Taxus plant extracts demonstrated linearity for the tested compounds within a concentration range of 0.1 µg to 2.4 µg injected. researchgate.net While these studies provide a framework for the analysis of taxanes, specific and comprehensive validated HPLC methods solely for the purity assessment and quantification of this compound are not extensively detailed in publicly available literature. However, the principles and parameters from the analysis of structurally similar taxanes can be adapted and validated for this specific compound.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method was developed for the quantification of several taxoids, including baccatin (B15129273) III and 10-deacetylbaccatin III, in postmortem samples. nih.gov This method utilized a Kinetex C18 column for chromatographic separation. nih.gov

The validation of an HPLC method for quantifying a specific compound typically involves assessing several key parameters to ensure its reliability and accuracy. These parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Below are illustrative data tables showcasing typical validation parameters for the HPLC analysis of taxanes. It is important to note that this data is based on the analysis of related taxane compounds and serves as a representative example due to the lack of a dedicated, publicly available, validated HPLC method specifically for this compound.

Table 1: Illustrative HPLC Method Parameters for Taxane Analysis

| Parameter | Condition |

| Column | C18 (e.g., Kinetex, Inertsil ODS-3V) |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 210 nm, 240 nm) or Mass Spectrometry |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Table 2: Representative Linearity and Range Data for Taxane Quantification

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |

| Taxane Analog A | 0.1 - 100 | > 0.999 |

| Taxane Analog B | 0.5 - 200 | > 0.998 |

Table 3: Example of Precision and Accuracy Results for a Validated HPLC Method

| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Taxane Analog A | 1.0 | < 2.0 | < 3.0 | 98 - 102 |

| 50.0 | < 1.5 | < 2.5 | 99 - 101 | |

| 100.0 | < 1.0 | < 2.0 | 99 - 101 |

Table 4: Illustrative Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Taxane Analog A | 0.5 | 1.5 |

| Taxane Analog B | 1.0 | 3.0 |

The development and validation of a specific and robust HPLC method are paramount for the reliable purity assessment and quantification of this compound. Such a method would involve optimizing chromatographic conditions to achieve sufficient resolution from potential impurities and degradation products. Subsequent validation according to ICH guidelines would ensure the method's suitability for its intended purpose in research, development, and quality control.

Viii. Future Directions and Emerging Research Avenues

Further Elucidation of Undiscovered Biosynthetic Enzymes and Genes

While significant strides have been made in mapping the biosynthetic pathway of taxanes, several enzymatic steps leading to and succeeding 9-dihydrobaccatin III remain uncharacterized. The enzymes responsible for specific hydroxylations, acylations, and the formation of the characteristic oxetane (B1205548) ring are of particular interest. Recent breakthroughs have demonstrated the power of modern genomics and transcriptomics in identifying these elusive biocatalysts.